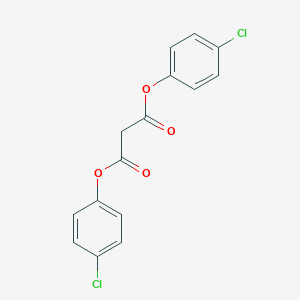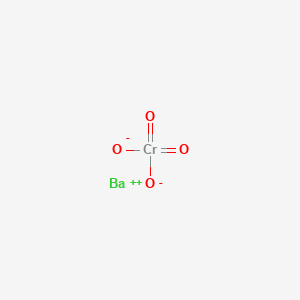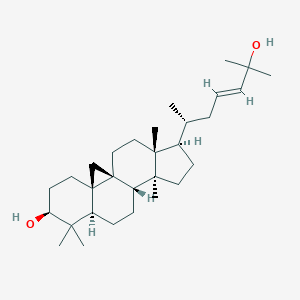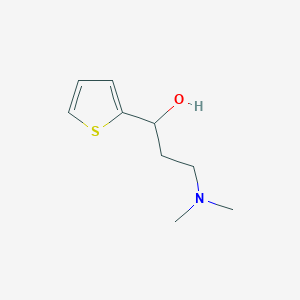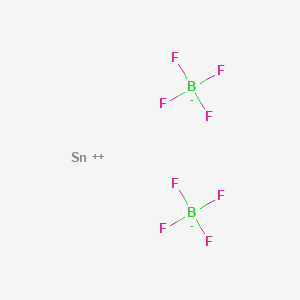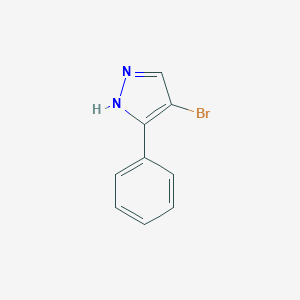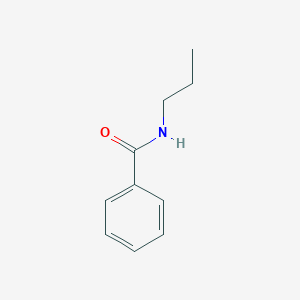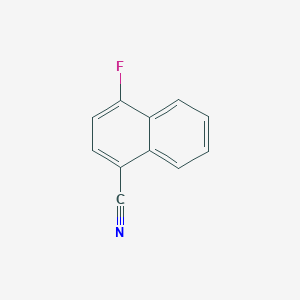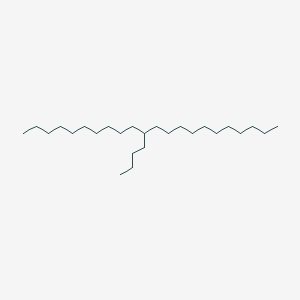
11-Butyldocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Butyldocosane is a long-chain hydrocarbon that is commonly used in scientific research. It is a non-polar compound that is insoluble in water and has a high boiling point. Due to its unique properties, it has found numerous applications in various fields of research.
Mechanism of Action
The mechanism of action of 11-Butyldocosane is not well understood. However, it is believed to interact with cell membranes and alter their properties. It may also act as a surfactant and disrupt the structure of biological membranes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 11-Butyldocosane. However, it is believed to be non-toxic and non-carcinogenic. It has been shown to have low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
11-Butyldocosane has several advantages for lab experiments. It is a non-polar compound that is insoluble in water, which makes it useful for studying hydrophobic interactions. It is also stable and easy to handle. However, one limitation is that it is not very soluble in common organic solvents, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 11-Butyldocosane. One area of interest is its potential use as a biomimetic membrane. Another area of interest is its use in the development of new analytical techniques. Additionally, further studies are needed to understand its mechanism of action and its potential applications in various fields of research.
In conclusion, 11-Butyldocosane is a unique compound that has found numerous applications in scientific research. Its properties make it useful for studying hydrophobic interactions and as a standard for the calibration of analytical instruments. Further research is needed to understand its mechanism of action and its potential applications in various fields of research.
Synthesis Methods
11-Butyldocosane can be synthesized through the catalytic hydrogenation of docosane, which is a long-chain hydrocarbon. The process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction takes place under high pressure and temperature, and the product is purified through distillation.
Scientific Research Applications
11-Butyldocosane has found numerous applications in scientific research. It is commonly used as a reference compound for chromatography and mass spectrometry. It is also used as a standard for the calibration of analytical instruments.
properties
CAS RN |
13475-76-8 |
|---|---|
Product Name |
11-Butyldocosane |
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
11-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-12-14-16-18-20-22-25-26(23-9-6-3)24-21-19-17-15-13-11-8-5-2/h26H,4-25H2,1-3H3 |
InChI Key |
HEUYLTACOIADBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CCCC)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(CCCC)CCCCCCCCCC |
Other CAS RN |
13475-76-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





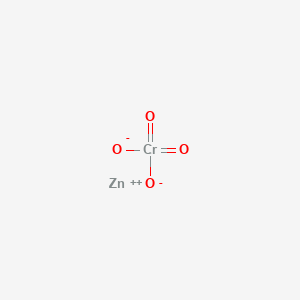
![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)
